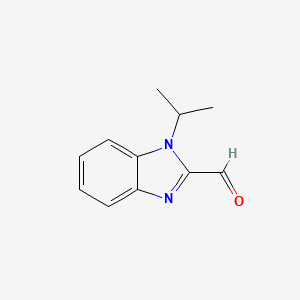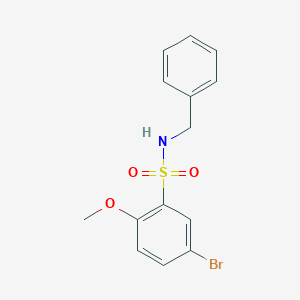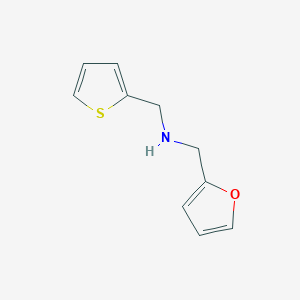
6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid is a compound that belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom and a carboxylic acid group in the molecule suggests potential reactivity and the possibility of further functionalization.
Synthesis Analysis
The synthesis of quinoline derivatives often involves strategies such as bromodecarboxylation, as seen in the preparation of various substituted quinolines . The process typically involves the treatment of quinoline carboxylic acids with N-bromosuccinimide, which can tolerate a wide range of functional groups. This method could potentially be adapted for the synthesis of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated using techniques such as X-ray diffraction, as demonstrated for similar compounds . The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can be analyzed using computational methods like density functional theory (DFT) to understand the charge transfer within the molecule . These analyses provide insights into the stability and reactivity of the compound.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including radical bromination , which can be initiated by visible light and N-bromosuccinimide. The reactivity with carboxylic acids to form fluorescent derivatives is also notable, as it can be used for detection in high-performance liquid chromatography (HPLC) . These reactions highlight the versatility of quinoline compounds in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can be influenced by the presence of substituents on the quinoline ring. For instance, the introduction of a bromine atom can significantly affect the compound's diuretic activity . Spectroscopic methods like FT-IR and FT-Raman, along with DFT calculations, can provide detailed information on the vibrational frequencies and structural parameters of the compound . These properties are essential for understanding the behavior of the compound in different environments and for designing new molecules with desired characteristics.
科学的研究の応用
Synthesis and Molecular Rearrangement
- A study by Klásek et al. (2003) discusses the synthesis of 4-alkyl/aryl-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones and their brominated derivatives. This process includes the transformation into 2-alkyl/aryl-4-oxo-4,5-dihydrofuro[3,2-c]quinoline-3-carboxylic acids, which may be relevant for understanding the behavior and applications of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid in chemical reactions (Klásek et al., 2003).
Antimicrobial and Antimalarial Agents
- Parthasaradhi et al. (2015) synthesized a series of novel 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline derivatives with promising antimicrobial and antimalarial activities. This suggests the potential of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid in the development of new therapeutic agents (Parthasaradhi et al., 2015).
Cytotoxic Activity in Cancer Research
- A study by Deady et al. (2003) on carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related to quinoline carboxylic acids, showed potent cytotoxic effects against various cancer cell lines. This indicates the potential for 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid in cancer research (Deady et al., 2003).
Photophysical and Fluorescence Studies
- The work by Uchacz et al. (2016) on amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline highlights the photophysical properties and potential applications of quinoline derivatives in the field of molecular logic switches and fluorescence studies, which could be relevant for 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid (Uchacz et al., 2016).
Antibacterial Activities
- Research by Ishikawa et al. (1990) on substituted 1,2-dihydro-6-oxo-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acids, which are structurally similar to 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid, showed significant antibacterial activities against various bacterial strains. This suggests possible antibacterial applications for the compound (Ishikawa et al., 1990).
将来の方向性
The future directions for research on 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid could include the development of efficient synthesis methods, the investigation of its chemical reactivity and mechanism of action, and the exploration of its potential applications in various fields such as medicinal chemistry and proteomics research .
特性
IUPAC Name |
6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO2/c1-10-3-4-12(7-11(10)2)17-9-15(18(21)22)14-8-13(19)5-6-16(14)20-17/h3-9H,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFQRRFDCGCSST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361080 |
Source


|
| Record name | 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid | |
CAS RN |
351155-45-8 |
Source


|
| Record name | 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

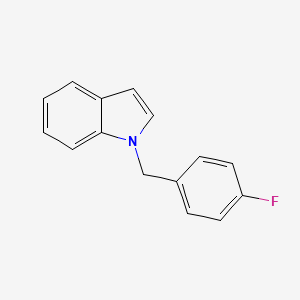
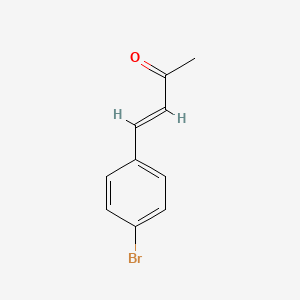
![3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B1331920.png)
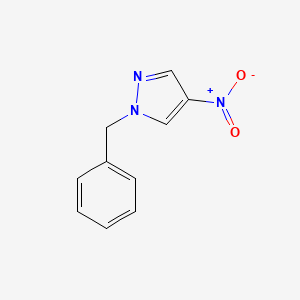
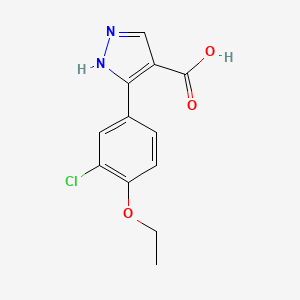
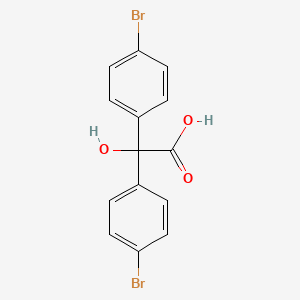
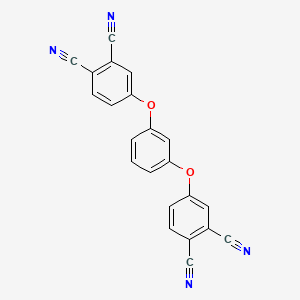
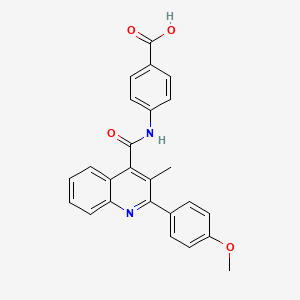
![5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1331935.png)
![3-Bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1331938.png)
